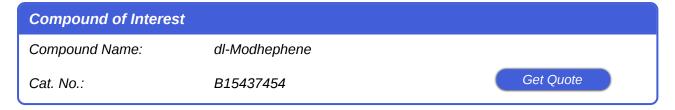


dl-Modhephene: A Comparative Analysis of Theoretical and Experimental Properties

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of **dl-Modhephene**, a sesquiterpene with a unique propellane skeleton. This document summarizes key physicochemical and spectroscopic data, offers detailed experimental protocols for its synthesis and characterization, and presents relevant biological context.

Comparison of Physicochemical Properties

A summary of the computed theoretical properties and known experimental data for **dl-Modhephene** is presented below. Theoretical values are derived from computational models and provide estimations of molecular characteristics, while experimental values represent empirically measured properties.



| Property | Theoretical Value | Experimental Value | Method/Source |
|-----------------------------------|-------------------|--------------------|-----------------------------|
| Molecular Formula | C15H24 | C15H24 | Mass Spectrometry |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | Mass Spectrometry |
| XLogP3 | 5.1 | Not Available | Computed by XLogP3 3.0 |
| Topological Polar Surface Area | 0 Ų | Not Available | Computed by Cactvs 3.4.8.18 |
| Kovats Retention Index | Not Available | 1374, 1383 | Gas Chromatography |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The experimentally observed ¹H and ¹³C NMR chemical shifts for **dl-Modhephene** are crucial for its identification and characterization.

¹H and ¹³C NMR Data



| Carbon No. | ¹³ C Chemical Shift (ppm) | ¹ H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
|------------|---|--|--------------|-----------------------------------|
| 1 | 49.8 | - | - | - |
| 2 | 138.4 | 5.12 | d | 6.0 |
| 3 | 129.8 | - | - | - |
| 4 | 34.5 | 1.95-2.10 | m | - |
| 5 | 42.1 | 1.60-1.75 | m | - |
| 6 | 25.9 | 1.40-1.55 | m | - |
| 7 | 40.2 | 1.60-1.75 | m | - |
| 8 | 48.7 | 1.80-1.95 | m | - |
| 9 | 35.1 | 1.40-1.55 | m | - |
| 10 | 50.2 | - | - | - |
| 11 | 29.8 | 1.05 | S | - |
| 12 | 29.8 | 1.05 | S | - |
| 13 | 25.4 | 1.65 | S | - |
| 14 | 22.9 | 0.98 | d | 7.0 |
| 15 | 21.6 | 0.95 | d | 7.0 |

Note: The specific assignments are based on data reported in total synthesis literature and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and characterization of **dl-Modhephene**.

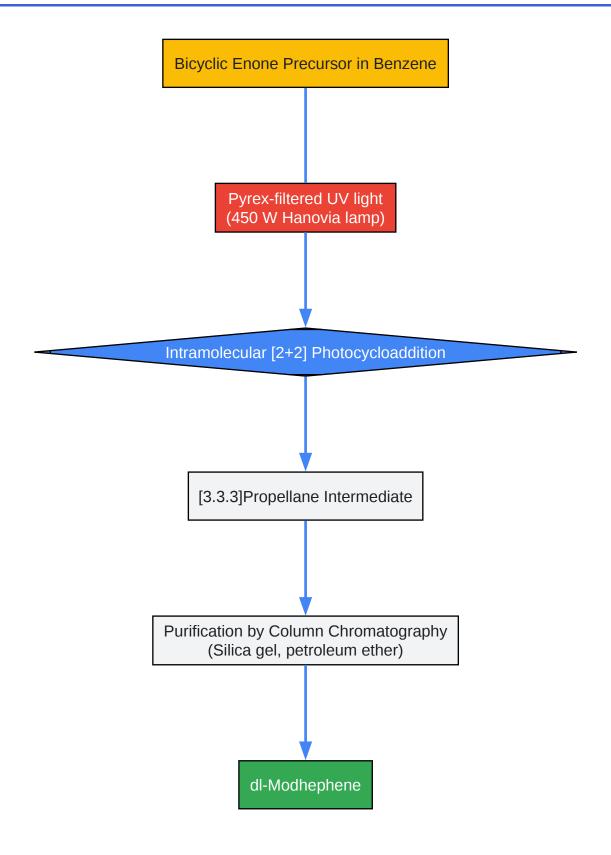


Total Synthesis of dl-Modhephene (Mehta, 1985)

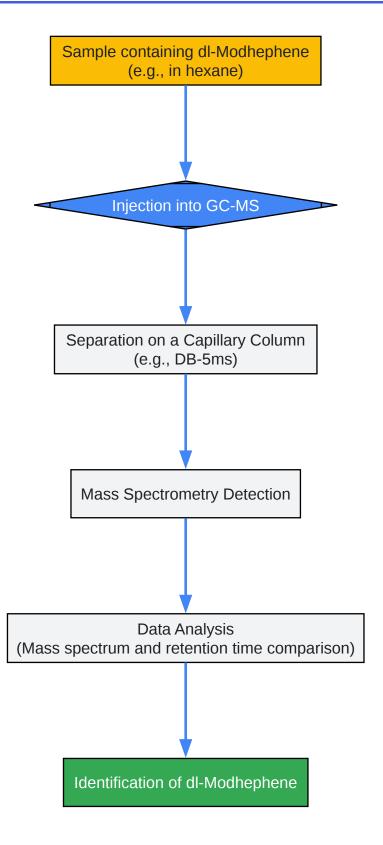
The total synthesis of (±)-modhephene has been achieved through various strategies. One notable approach involves an intramolecular [2+2] photocycloaddition of a substituted cyclohexenone. A key step in this synthesis is the photochemical transformation of a bicyclic enone precursor.

Experimental Workflow for a Key Photochemical Step:

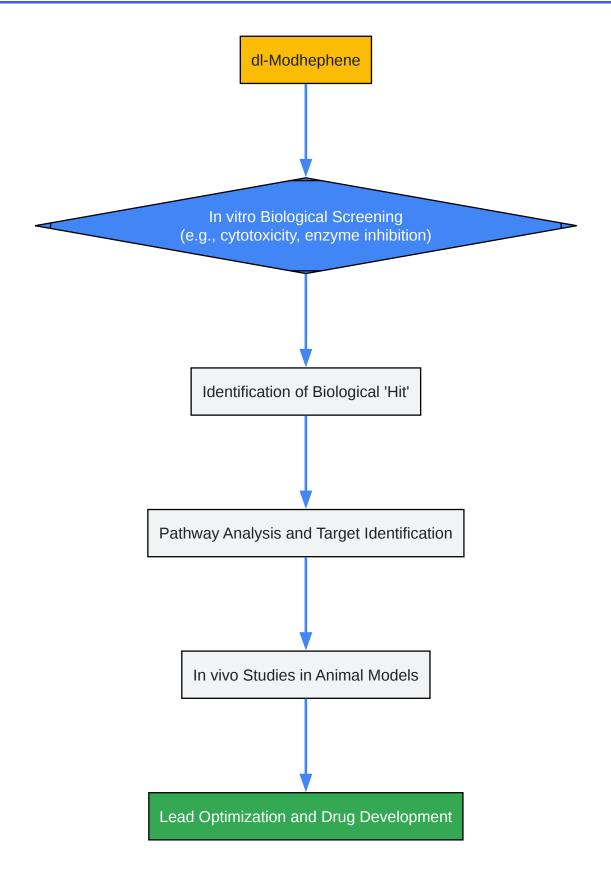












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